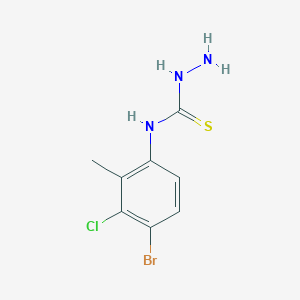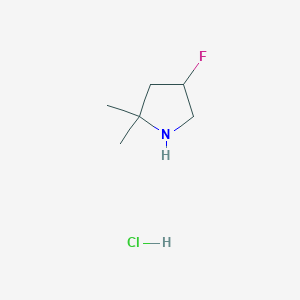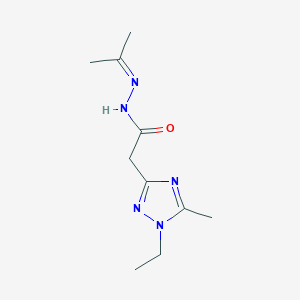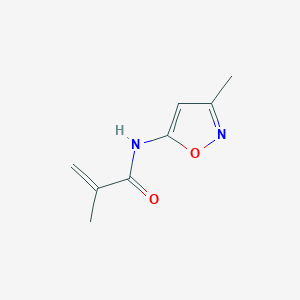![molecular formula C7H3Cl3N2 B12862623 3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12862623.png)
3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that contains a pyrrole ring fused to a pyridine ring, with three chlorine atoms attached at the 3rd, 4th, and 6th positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine typically involves the chlorination of 1H-pyrrolo[3,2-c]pyridine. One common method is the reaction of 1H-pyrrolo[3,2-c]pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
化学反应分析
Types of Reactions
3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can remove chlorine atoms or reduce other functional groups attached to the pyridine ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Substituted pyrrolo[3,2-c]pyridines with various functional groups.
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Dechlorinated or reduced derivatives of the original compound.
科学研究应用
3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a scaffold for developing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
作用机制
The mechanism of action of 3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
4-Chloro-1H-pyrrolo[3,2-c]pyridine: A similar compound with a single chlorine atom at the 4th position.
1H-pyrrolo[3,4-c]pyridine: Another structural isomer with different positioning of the nitrogen and carbon atoms in the fused ring system.
Uniqueness
3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of three chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its mono- or dichlorinated counterparts
属性
分子式 |
C7H3Cl3N2 |
|---|---|
分子量 |
221.5 g/mol |
IUPAC 名称 |
3,4,6-trichloro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H3Cl3N2/c8-3-2-11-4-1-5(9)12-7(10)6(3)4/h1-2,11H |
InChI 键 |
XYRXCXUWOQMRNQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=C(N=C1Cl)Cl)C(=CN2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B12862606.png)



![2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)
